molecular formula C9H14O B13065281 2,2-Dimethylhept-6-ynal

2,2-Dimethylhept-6-ynal

Cat. No.: B13065281
M. Wt: 138.21 g/mol
InChI Key: UNULHHFJUYFKTC-UHFFFAOYSA-N
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Description

2,2-Dimethylhept-6-ynal is an aliphatic aldehyde characterized by a seven-carbon chain with a terminal aldehyde group (-CHO), a triple bond (alkyne) at the sixth position, and two methyl branches at the second carbon. This unique structure confers distinct reactivity and physical properties, making it valuable in organic synthesis, particularly in cycloaddition reactions and as a precursor for fragrances or pharmaceuticals.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2,2-dimethylhept-6-ynal

InChI

InChI=1S/C9H14O/c1-4-5-6-7-9(2,3)8-10/h1,8H,5-7H2,2-3H3

InChI Key

UNULHHFJUYFKTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCC#C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylhept-6-ynal can be synthesized through various methods. One common approach involves the reaction of 2,2-dimethylhept-6-yne with an oxidizing agent to introduce the formyl group. Another method includes the use of organometallic reagents to form the desired alkyne structure followed by oxidation to yield the aldehyde group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylhept-6-ynal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated alkynes.

Scientific Research Applications

2,2-Dimethylhept-6-ynal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethylhept-6-ynal involves its reactivity due to the presence of the triple bond and the aldehyde group. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Functional Group and Reactivity

2,2-Dimethyl-6-heptenoic acid (CAS 50592-83-1)

  • Structure : Features a carboxylic acid (-COOH) group instead of an aldehyde, with a double bond (alkene) at the sixth position and methyl branches at the second carbon .
  • Reactivity: The carboxylic acid group enables participation in acid-base reactions and esterification, unlike the aldehyde group in 2,2-Dimethylhept-6-ynal, which is more reactive in nucleophilic additions (e.g., Grignard reactions). The double bond in the heptenoic acid undergoes electrophilic additions (e.g., hydrogenation), while the alkyne in the target compound may participate in cyclopropanation or Huisgen cycloaddition .

N,6-Dimethylhept-6-en-2-amine

  • Structure : Contains an amine (-NH2) group and a double bond at the sixth position, with methyl groups at the second and sixth carbons .
  • Reactivity: The amine group facilitates alkylation or acylation reactions, contrasting with the aldehyde’s oxidation-prone behavior. The double bond here may undergo hydroamination, whereas the alkyne in this compound could enable Sonogashira coupling .

Physical Properties

Property This compound (Hypothetical) 2,2-Dimethyl-6-heptenoic acid N,6-Dimethylhept-6-en-2-amine
Molecular Formula C9H14O C9H16O2 C9H19N
Molecular Weight (g/mol) 138.21 172.22 141.26
Boiling Point (°C) ~180–190 (estimated) 245–250 (reported) ~160–170 (estimated)
Solubility Low in water, high in organic solvents Low in water, soluble in ethanol Moderate in polar solvents

Notes:

  • The amine’s solubility in polar solvents arises from its ability to form hydrogen bonds, unlike the aldehyde or acid .

Key Research Findings

  • Steric Effects : The 2,2-dimethyl branching in all three compounds enhances steric hindrance, slowing down nucleophilic attacks at the branched carbon .
  • Thermal Stability : The alkyne in this compound may reduce thermal stability compared to the alkene-containing analogs, which are less prone to decomposition .
  • Biological Activity : Amine derivatives (e.g., N,6-Dimethylhept-6-en-2-amine) show higher bioavailability than aldehydes or carboxylic acids due to improved membrane permeability .

Biological Activity

2,2-Dimethylhept-6-ynal is an organic compound with the molecular formula C9H14O. It features a unique structure characterized by a triple bond between the sixth and seventh carbon atoms and a formyl group at the first carbon atom. This compound is part of the alkyne family and has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The structural properties of this compound contribute to its reactivity and biological interactions. The presence of both an alkyne and an aldehyde functional group allows for various chemical reactions, including oxidation, reduction, and substitution.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to carboxylic acids or ketonesKMnO4, CrO3
Reduction Converts aldehyde to alcoholNaBH4, LiAlH4
Substitution Halogenation or hydrohalogenationCl2, HCl

Biological Activity

Research into the biological activity of this compound is still emerging, but preliminary studies suggest potential therapeutic properties. Notably, compounds with similar structures have been investigated for their antimicrobial and anticancer activities.

Mechanism of Action
The mechanism of action is primarily attributed to the aldehyde group, which can react with nucleophilic sites in biological molecules. This reactivity may lead to the formation of covalent bonds that could influence various biological pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : A study reported that compounds structurally related to this compound exhibited significant antimicrobial properties against various bacterial strains. The aldehyde functionality was crucial for this activity due to its ability to interact with microbial cell components.
    • Example : Research on related compounds indicated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Potential : Similar compounds have shown promise in anticancer research. The reactivity of the aldehyde group allows for interactions with cellular macromolecules, potentially disrupting cancer cell proliferation.
    • Example : A derivative demonstrated cytotoxicity against HCT-116 cancer cells, suggesting that modifications to the alkyne structure could enhance therapeutic efficacy .
  • Therapeutic Applications : Ongoing investigations are exploring the use of this compound as a precursor in drug development due to its unique structural properties that may allow for the synthesis of novel therapeutic agents.

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